molecular formula C40H66N4O16 B2466162 Tunicamycin D1) CAS No. 73942-08-2

Tunicamycin D1)

Cat. No. B2466162
CAS RN: 73942-08-2
M. Wt: 858.98
InChI Key: DYGXSHBNTGWENQ-ZSWWALOFSA-N
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Description

Tunicamycin is a mixture of homologous nucleoside antibiotics that inhibits the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes . It is produced by several bacteria, including Streptomyces clavuligerus and Streptomyces lysosuperificus . Tunicamycin has a unique structure composed of an undecodialdose skeleton, a lipid chain, and a GlcNAc fragment linked by a 1,1-β, -trehalose-type glycosidic bond .


Synthesis Analysis

The biosynthesis of tunicamycins was studied in Streptomyces chartreusis. The bacteria utilize the enzymes in the tun gene cluster (TunA-N) to make tunicamycins . TunA uses the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) and catalyzes the dehydration of the 6’ hydroxyl group .


Molecular Structure Analysis

Tunicamycins have a unique structure comprising an undecodialdose core, referred to as tunicamine, decorated with uracil, D-N-acetylglucosamine (GlcNAc) which is attached to the core by a 1,1-,-trehalose-type glycosidic bond, and an amide-linked fatty acid .


Chemical Reactions Analysis

Tunicamycin demonstrates strong synergistic activity in combination with β-lactam antibiotics, presumably by depleting the buffering capacity WTA provides in β-lactam resistance of MRSA and MRSE .


Physical And Chemical Properties Analysis

Pure tunicamycin is obtained as a white crystalline powder . It is soluble in alkaline water, pyridine, and hot methanol, slightly soluble in water at pH 9.0 .

Scientific Research Applications

Tunicamycin in Cell Biology

  • Insulin Receptors in Adipocytes : Tunicamycin has been observed to cause a rapid depletion of insulin binding activity on the surface of 3T3‐L1 adipocytes, leading to a decrease in sensitivity to insulin effects on hexose uptake and metabolism (Rosen et al., 1979).
  • Dopamine Receptors in Mammalian Cells : Tunicamycin's effect on N-linked glycosylation was studied in relation to the cell surface expression of D1 and D5 dopamine receptor subtypes, revealing a differential requirement for N-linked glycosylation (Karpa et al., 1999).
  • Protein Glycosylation and Biological Activities : Different homologs of tunicamycin have been studied for their ability to inhibit protein glycosylation and their effectiveness in inhibiting protein synthesis (Mahoney & Duksin, 1979).

Tunicamycin in Antibiotic Research

  • Antibiotic Potential : Tunicamycin, produced by Streptomyces bacteria, shows promise as an antibiotic due to its ability to inhibit cell-wall synthesis in other bacteria. However, its clinical use is limited due to its inhibition of the human enzyme DPAGT1, crucial in protein production (Arnaud, 2018).
  • Biosynthesis and Structural Analysis : Research has been conducted on the biosynthesis of tunicamycin, including the identification of biosynthetic genes and the proposal of a detailed metabolic pathway, allowing for the potential creation of variants (Wyszyński et al., 2010).

Tunicamycin in Cancer Research

  • Promotion of Apoptosis in Prostate Cancer Cells : Tunicamycin has been studied for its potential to promote apoptosis in prostate cancer cells by inducing stress in the endoplasmic reticulum and activating mTORC1 (Guha et al., 2017).
  • Role in Inducing Differentiation of Myeloid Leukemia Cells : Tunicamycin has induced differentiation in human and murine myeloid leukemia cells in culture, suggesting its role in maintaining these cells in an undifferentiated state (Nakayasu et al., 1980).

Tunicamycin in Neurological Research

  • Regulation of Muscarinic Acetylcholine Receptor : Tunicamycin's role in the regulation of muscarinic acetylcholine receptor number in murine neuroblastoma cells has been investigated, indicating a requirement of protein glycosylation for maintenance of cell surface receptor numbers (Liles & Nathanson, 1986).

Mechanism of Action

Tunicamycin blocks N-linked glycosylation (N-glycans) and treatment of cultured human cells with tunicamycin causes cell cycle arrest in G1 phase . It is used as an experimental tool in biology, e.g., to induce unfolded protein response .

Safety and Hazards

Tunicamycin is classified as a hazard due to its acute toxicity if swallowed . It is recommended to avoid heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]heptadec-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(48)42-29-33(53)30(50)24(57-39(29)60-38-28(41-22(2)46)32(52)31(51)25(21-45)58-38)20-23(47)36-34(54)35(55)37(59-36)44-19-18-27(49)43-40(44)56/h16-19,23-25,28-39,45,47,50-55H,3-15,20-21H2,1-2H3,(H,41,46)(H,42,48)(H,43,49,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGXSHBNTGWENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66N4O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73942-08-2
Record name Tunicamycin D1 homolog
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